

# AZD5213 off-target effects and selectivity profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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## AZD5213 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of **AZD5213**, a potent and selective histamine H3 receptor antagonist.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **AZD5213**?

A1: **AZD5213** is a potent, competitive, and rapidly reversible functional antagonist (inverse agonist) at the human histamine H3 receptor.<sup>[1]</sup> By blocking the H3 receptor, which acts as an autoreceptor on histaminergic neurons, **AZD5213** leads to increased release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain.<sup>[1]</sup>

Q2: What is the known selectivity profile of **AZD5213**?

A2: **AZD5213** is a highly selective compound. In preclinical studies, it was screened against a panel of 335 receptors and enzymes and showed minimal activity, with IC<sub>50</sub> or K<sub>i</sub> values greater than 10 μM for the vast majority of these off-targets.<sup>[1]</sup> This indicates a low potential for direct, high-affinity interactions with other proteins.

Q3: What are the most commonly observed adverse effects of **AZD5213** in clinical studies?

A3: The most frequent and dose-limiting adverse effects reported in clinical trials with healthy volunteers were related to sleep, including sleep disorder, night sweats, and a decrease in the

quantity and quality of sleep.[1][2] Other common adverse events included mild to moderate nausea and headache.[1] These effects are considered to be mechanism-based, arising from the role of histamine in sleep-wake regulation.

Q4: Are there any known significant off-target liabilities for **AZD5213**?

A4: Based on available preclinical data, **AZD5213** has a favorable off-target profile with low affinity for a wide range of receptors and enzymes. However, it is important for researchers to consider potential downstream, indirect effects of modulating the histaminergic system. For example, the release of other neurotransmitters could lead to complex pharmacological effects.

## Troubleshooting Guides

### Issue 1: Unexpected Phenotypic Effects in In Vitro/In Vivo Models

- Possible Cause 1: On-Target, Systemic Effects. The observed phenotype may be a genuine consequence of H3 receptor antagonism. The histaminergic system has widespread effects throughout the central nervous system. Modulating this system can lead to complex and sometimes unexpected physiological changes.
- Troubleshooting Step 1: Review the literature on the role of histamine and the H3 receptor in the specific biological system or pathway under investigation.
- Troubleshooting Step 2: Consider using a rescue experiment with a histamine receptor agonist to see if the phenotype can be reversed.
- Troubleshooting Step 3: Use a structurally unrelated H3 receptor antagonist to confirm that the observed effect is due to H3 receptor blockade and not a scaffold-specific off-target effect of **AZD5213**.

### Issue 2: Discrepancies Between In Vitro Potency and Cellular/In Vivo Efficacy

- Possible Cause 1: Pharmacokinetic Properties. The absorption, distribution, metabolism, and excretion (ADME) properties of **AZD5213** in the experimental system may be limiting its exposure at the target site. **AZD5213** has a reported terminal half-life of 5-7 hours in humans.[1]

- Troubleshooting Step 1: Measure the concentration of **AZD5213** in the relevant biological matrix (e.g., cell culture media, plasma, brain tissue) to determine its bioavailability and exposure.
- Troubleshooting Step 2: Adjust the dosing regimen (concentration or frequency) based on the pharmacokinetic data to achieve the desired target engagement. PET studies have shown that a 0.1mg dose in humans achieves approximately 50% receptor occupancy.[1]

## Quantitative Data Summary

Table 1: **AZD5213** In Vitro Potency and Receptor Occupancy

Parameter	Value	Species	Reference
Ki	0.5 nM	Human	[1]
KB	0.2 nM	Human	[1]
IC50	3 nM	Human	[1]
In vivo pKi (Brain)	8.3 - 8.5	Rodent, NHP	[1]
Ki,pl (in vivo)	1.14 nM	Human	[1]
Receptor Occupancy (0.1 mg dose)	~50%	Human	[1]

Table 2: Representative Off-Target Selectivity Profile of **AZD5213**

Disclaimer: The following table represents a typical panel of off-targets for a CNS-acting compound. Specific screening results for **AZD5213** against all these targets are not publicly available. The selectivity is reported to be >10µM against a broad panel of 335 receptors and enzymes.[1]

Target Class	Representative Targets	Expected AZD5213 Activity
Aminergic Receptors	Dopamine (D1, D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT2C), Adrenergic ( $\alpha$ 1, $\alpha$ 2, $\beta$ 1, $\beta$ 2)	>10 $\mu$ M
Peptide Receptors	Opioid ( $\mu$ , $\delta$ , $\kappa$ ), Tachykinin (NK1, NK2, NK3)	>10 $\mu$ M
Ion Channels	hERG, Sodium (Nav1.5), Calcium (Cav1.2)	>10 $\mu$ M
Enzymes	Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2)	>10 $\mu$ M
Kinases	Representative panel of common kinases	>10 $\mu$ M

## Experimental Protocols

### Protocol 1: In Vitro Receptor Binding Assay (General Methodology)

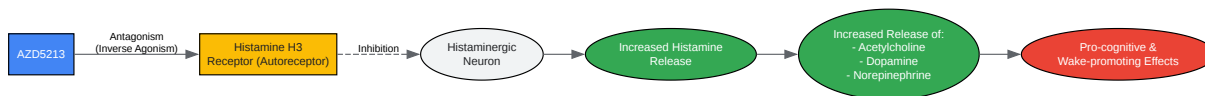
- **Membrane Preparation:** Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor.
- **Radioligand Binding:** Incubate the cell membranes with a specific radioligand for the H3 receptor (e.g., [3H]- $\alpha$ -methylhistamine) in the presence of varying concentrations of **AZD5213**.
- **Incubation:** Allow the binding reaction to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).
- **Separation:** Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
- **Detection:** Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

- Data Analysis: Determine the IC<sub>50</sub> value of **AZD5213** by non-linear regression analysis of the competition binding data. Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.

#### Protocol 2: Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

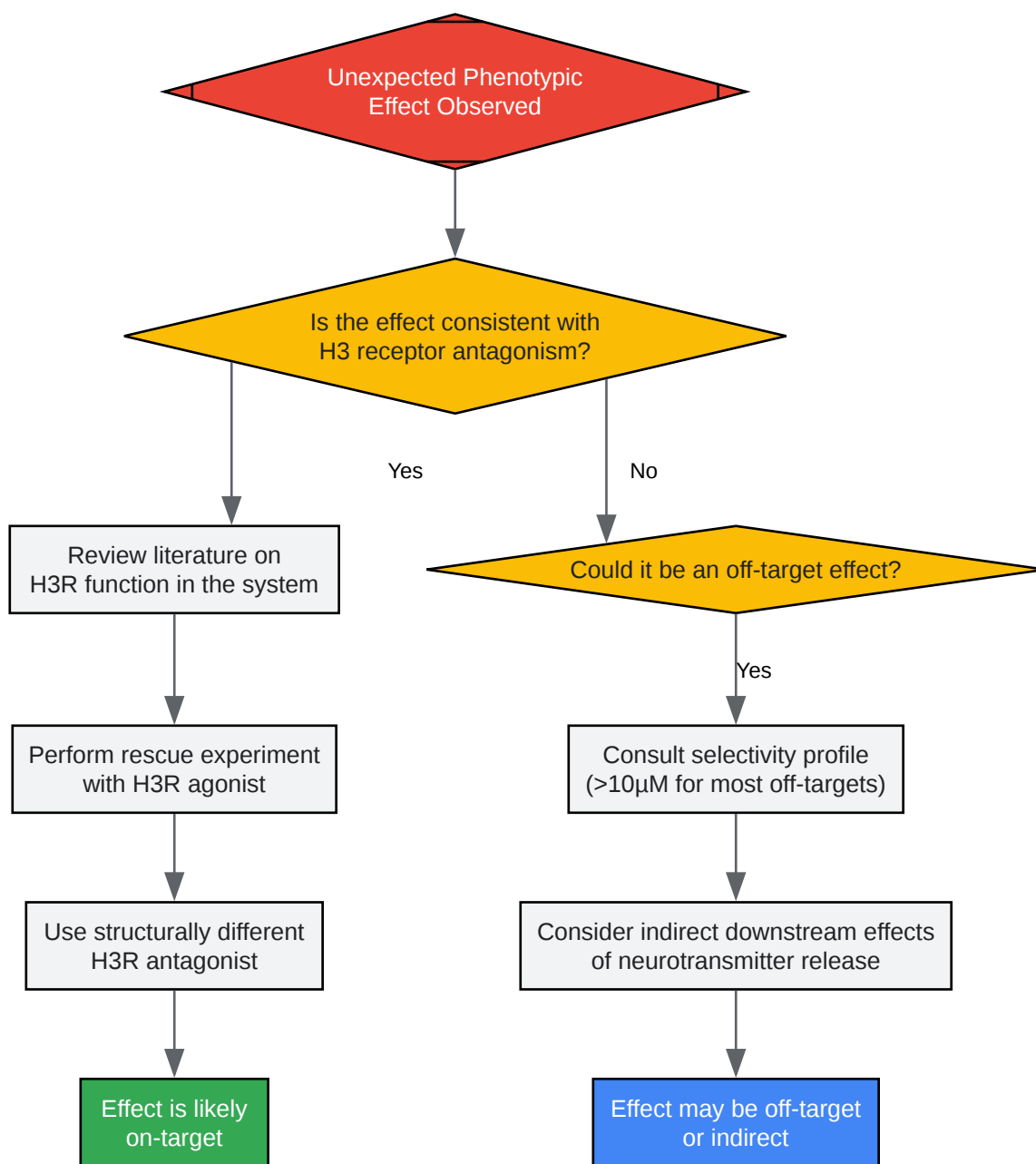
- Radioligand Administration: Administer a specific PET radioligand for the H3 receptor (e.g., [11C]GSK189254) to human subjects.
- Baseline Scan: Perform a baseline PET scan to measure the baseline binding potential of the radioligand in the brain.
- **AZD5213** Administration: Administer a single oral dose of **AZD5213**.
- Post-Dose Scan: Perform a second PET scan after a specified time to measure the displacement of the radioligand by **AZD5213**.
- Data Analysis: Calculate the H3 receptor occupancy by comparing the binding potential before and after **AZD5213** administration. Correlate receptor occupancy with plasma concentrations of **AZD5213**.

## Visualizations



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Caption: Mechanism of action of **AZD5213**.



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Caption: Troubleshooting workflow for unexpected experimental outcomes.

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## References

- 1. AZD5213 [openinnovation.astrazeneca.com]
- 2. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD5213 off-target effects and selectivity profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605768#azd5213-off-target-effects-and-selectivity-profile]

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Address: 3281 E Guasti Rd  
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